N'-[(5-methyl-2-thienyl)methylene]isonicotinohydrazide
Description
Properties
Molecular Formula |
C12H11N3OS |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3OS/c1-9-2-3-11(17-9)8-14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-8+ |
InChI Key |
PWAZOSYCMVBHKQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC=NC=C2 |
solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and 5-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (C=N bond) and then cooled to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N’-[(E)-(5-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with biological targets such as enzymes or DNA. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Electronic Effects :
Table 2: Antimicrobial and Antioxidant Activities
Key Findings :
- Furan Derivatives: Compound (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide showed superior antibacterial activity compared to benzylidene derivatives but was weaker than standard antibiotics like amoxicillin .
- Methoxy-Substituted Derivatives : Compounds with 3,4-dimethoxy or 4-hydroxy-3-methoxy groups exhibited the highest antimicrobial and antioxidant activities due to enhanced electron donation and radical stabilization .
Physicochemical and Spectral Properties
Table 3: Physical and Spectral Data
Trends :
Table 4: Metal Complexation Behavior
Insights :
- Thiophene-based hydrazides form stable complexes with transition metals, often exhibiting octahedral geometry. These complexes show promise in catalysis and wastewater treatment (e.g., DR-81 dye adsorption in ).
- The target compound’s methyl-thiophene group may enhance metal-binding affinity due to steric and electronic effects, though experimental validation is needed.
Biological Activity
N'-[(5-methyl-2-thienyl)methylene]isonicotinohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones, characterized by the functional group R1R2C=NNH2, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.
Synthesis and Structural Characteristics
The compound is synthesized through the condensation reaction between isonicotinohydrazide and 5-methyl-2-thiophenecarboxaldehyde. The resulting hydrazone exhibits unique structural features that may contribute to its biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of hydrazone derivatives. For instance, a review indicated that hydrazones exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, this compound has shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to standard antitubercular agents .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | M. tuberculosis H37Rv | 6.25 |
| Standard (Isoniazid) | M. tuberculosis H37Rv | 4.0 |
Anticancer Activity
The anticancer potential of hydrazones is well-documented, with several derivatives exhibiting cytotoxic effects against various cancer cell lines. This compound was evaluated for its cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential for treating inflammatory diseases .
Case Studies
- Antimycobacterial Activity : A study conducted on various hydrazone derivatives revealed that this compound exhibited significant antimycobacterial activity with an MIC of 6.25 µg/mL against multiple strains of M. tuberculosis, outperforming many traditional treatments .
- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis, characterized by increased caspase activity and DNA fragmentation, further supporting its role as a potential anticancer agent .
Q & A
Q. What are the established synthetic protocols for N'-[(5-methyl-2-thienyl)methylene]isonicotinohydrazide, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves a Schiff base condensation reaction between isonicotinohydrazide and 5-methyl-2-thiophenecarboxaldehyde. Key steps include:
- Reaction Conditions: Refluxing equimolar amounts of reactants in ethanol or toluene/water mixtures under inert atmosphere (e.g., nitrogen) for 5–7 hours to drive the reaction to completion .
- Monitoring: Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to track reaction progress .
- Purification: Crystallization using ethanol for solid products or ethyl acetate extraction for liquids, followed by drying over Na₂SO₄ .
- Critical Parameters: Solvent choice (polarity affects reaction rate), temperature control, and stoichiometric ratios to minimize side products.
Q. How is the crystal structure of this compound determined, and what structural features are critical for its reactivity?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:
- Data Collection: Crystals are mounted on a diffractometer at 273 K, with mean C–C bond lengths reported as 0.002 Å and R factor ≤ 0.041 .
- Key Features:
- Validation: Crystallographic software (e.g., SHELX) refines atomic coordinates and validates hydrogen bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer: Discrepancies often arise from variability in experimental design. To address this:
- Standardize Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize activity metrics .
- Structural Analog Analysis: Compare bioactivity of derivatives (e.g., replacing the thienyl group with furan) to isolate structure-activity relationships (SAR) .
- Meta-Analysis: Apply bibliometric tools to assess methodological quality, prioritizing studies with rigorous controls and validated protocols .
Q. What theoretical frameworks guide the design of derivatives of this compound for enhanced bioactivity?
Methodological Answer:
- DFT Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity toward biological targets .
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize derivatives with optimal binding affinities .
- Conceptual Framework Alignment: Link modifications (e.g., introducing electron-withdrawing groups) to hypotheses about target engagement, such as enzyme inhibition via π-π stacking .
Q. How can AI and computational tools like COMSOL Multiphysics optimize the synthesis or application of this compound?
Methodological Answer:
- Process Optimization: Implement AI-driven reaction prediction models (e.g., neural networks) to identify optimal solvent systems and catalysts, reducing trial-and-error experimentation .
- Multiphysics Simulations: Use COMSOL to model heat/mass transfer during reflux, ensuring uniform temperature distribution and minimizing side reactions .
- Data Integration: Deploy machine learning (ML) to correlate crystallographic data (e.g., bond lengths) with bioactivity, enabling predictive design of novel analogs .
Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?
Methodological Answer:
- Membrane Filtration: Utilize nanofiltration membranes with molecular weight cutoffs (MWCO) tailored to isolate the hydrazide (MW ~250–300 g/mol) .
- Chromatographic Methods:
- High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients.
- Preparative TLC for small-scale isolation of intermediates .
- Crystallization Engineering: Optimize solvent-antisolvent ratios using phase diagrams to enhance crystal purity and yield .
Q. How can researchers validate the mechanistic role of this compound in catalytic or biochemical pathways?
Methodological Answer:
- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy to identify intermediate species (e.g., enolates) in catalytic cycles .
- Isotopic Labeling: Incorporate ¹⁵N or ²H isotopes into the hydrazone group to trace metabolic pathways in biological systems .
- In Situ Characterization: Use techniques like Raman spectroscopy to observe real-time structural changes during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
